molecular formula C14H9N3O2S2 B12494145 5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B12494145
M. Wt: 315.4 g/mol
InChI Key: ZFBFZIGKVWYFIR-UHFFFAOYSA-N
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Description

5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex heterocyclic compound It features a unique tricyclic structure incorporating furan, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with thiourea and a suitable amine under controlled conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfur or nitrogen functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is unique due to its specific combination of furan, sulfur, and nitrogen atoms in a tricyclic structure. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H9N3O2S2

Molecular Weight

315.4 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C14H9N3O2S2/c18-13-11-10(9-4-1-5-15-12(9)21-11)16-14(20)17(13)7-8-3-2-6-19-8/h1-6H,7H2,(H,16,20)

InChI Key

ZFBFZIGKVWYFIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2NC(=S)N(C3=O)CC4=CC=CO4

Origin of Product

United States

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